molecular formula C10H12BrNO2 B5769967 2-(4-bromo-3-methylphenoxy)-N-methylacetamide

2-(4-bromo-3-methylphenoxy)-N-methylacetamide

Cat. No.: B5769967
M. Wt: 258.11 g/mol
InChI Key: BHRXMECIERNDMD-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a methyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-methylacetamide typically involves the reaction of 4-bromo-3-methylphenol with N-methylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-3-methylphenol and N-methylacetamide.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and extraction of the product using an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group of the acetamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of phenoxyacetic acids or aldehydes.

    Reduction: Formation of N-methylamines.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It serves as a precursor for the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The bromo group enhances the compound’s ability to form covalent bonds with target proteins, leading to inhibition of their function. The phenoxy group contributes to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
  • 2-(4-bromo-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methyl groups on the phenoxy ring, along with the N-methylacetamide moiety, differentiates it from other similar compounds and contributes to its unique reactivity and applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXMECIERNDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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